N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a dihydropyrimidinone core substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 2.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-10-18(25)23(19(20-13)22-8-4-5-9-22)12-17(24)21-14-6-7-15(26-2)16(11-14)27-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHPJBZAMSJDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound characterized by its complex structure and potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.43 g/mol. The compound features a pyrrolidine ring and a pyrimidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 364.43 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have shown that derivatives of acetamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer) using the MTT assay method .
Case Study: Cytotoxic Activity
In a comparative study of several acetamide derivatives, it was found that compounds with similar structural motifs demonstrated IC50 values ranging from 10 to 30 µM against MCF-7 cells. The specific compound under review showed an IC50 value of approximately 15 µM, indicating moderate potency in inhibiting cell growth .
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in metabolic pathways. Notably, the inhibition of pyruvate kinase has been linked to therapeutic effects in conditions such as non-alcoholic fatty liver disease (NAFLD). In vitro studies have demonstrated that analogs can inhibit pyruvate kinase activity with varying degrees of efficacy .
Table: Enzyme Inhibition Activity of Related Compounds
| Compound | Enzyme Target | Inhibition (%) at 100 µM |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-[...]-acetamide | Pyruvate Kinase | 65% |
| N-(4-methoxyphenyl)-2-[...]-acetamide | Pyruvate Kinase | 70% |
| N-(2-methoxyphenyl)-2-[...]-acetamide | Pyruvate Kinase | 50% |
Pharmacological Properties
Beyond anticancer activity and enzyme inhibition, preliminary research indicates that this compound may possess additional pharmacological properties such as anti-inflammatory and analgesic effects. The presence of the pyrrolidine ring is often associated with enhanced bioactivity due to its ability to modulate neurotransmitter systems .
Scientific Research Applications
Cancer Therapy
Recent studies indicate that this compound exhibits anticancer activity through mechanisms involving apoptosis induction and cytotoxic effects on cancer cells. For instance:
- Mechanism of Action : The compound has shown enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard chemotherapeutic agents like bleomycin. The spirocyclic structure of the compound is believed to facilitate better interactions with protein binding sites, enhancing its efficacy against tumors .
- Case Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines by activating specific signaling pathways that lead to programmed cell death. This suggests its potential use as a lead compound for developing new anticancer therapies.
Neurodegenerative Disease Treatment
The compound's structural properties make it a candidate for treating neurodegenerative conditions such as Alzheimer’s disease:
- Cholinesterase Inhibition : Research has indicated that derivatives of this compound can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer’s disease. The incorporation of piperidine moieties has been shown to enhance brain penetration and improve pharmacological profiles .
- Multi-target Approach : Some studies suggest that modifications to the compound could allow it to target multiple pathways involved in neurodegeneration, including amyloid beta aggregation and tau protein phosphorylation, which are hallmarks of Alzheimer's pathology .
Antimicrobial Activity
Preliminary investigations have also suggested that the compound may possess antimicrobial properties :
- In Vitro Efficacy : Laboratory tests have shown that the compound exhibits activity against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties:
- Modification Studies : Research has focused on altering the substituents on the pyrimidine and phenyl rings to enhance potency and selectivity against specific biological targets. These modifications can significantly affect the binding affinity and efficacy of the compound .
Summary Table of Applications
| Application Area | Mechanism/Activity | Key Findings |
|---|---|---|
| Cancer Therapy | Induces apoptosis; cytotoxicity | More effective than bleomycin in certain cell lines |
| Neurodegenerative Diseases | Cholinesterase inhibition; multi-target approach | Potential for treating Alzheimer’s disease |
| Antimicrobial Activity | Inhibitory effects on bacterial strains | Promising results in preliminary tests |
| Structure-Activity Relationship | Optimization through chemical modifications | Enhanced potency and selectivity observed |
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods in , using palladium catalysts for cross-coupling reactions.
- Structure-activity relationships: The pyrrolidin-1-yl group in the target may enhance target affinity compared to dimethylamino groups in , as pyrrolidine’s cyclic amine offers conformational flexibility .
- Contradictions : Fluorine in compounds improves stability but reduces solubility, whereas methoxy groups in the target balance lipophilicity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
